molecular formula C20H24N2O3S B12183400 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid

Cat. No.: B12183400
M. Wt: 372.5 g/mol
InChI Key: WANWIVOSMXBHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring:

  • Piperidine-4-carboxylic acid core: Provides rigidity and hydrogen-bonding capacity via the carboxylic acid group.
  • 1,3-Thiazole ring: A sulfur- and nitrogen-containing heterocycle linked to the piperidine via an acetyl group.
  • 4-(Propan-2-yl)phenyl substituent: A lipophilic aromatic group attached to the thiazole, enhancing membrane permeability and hydrophobic interactions.

Its synthesis likely involves coupling the thiazole-acetyl moiety to the piperidine core, followed by functionalization of the phenyl group .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C20H24N2O3S/c1-13(2)14-3-5-15(6-4-14)19-21-17(12-26-19)11-18(23)22-9-7-16(8-10-22)20(24)25/h3-6,12-13,16H,7-11H2,1-2H3,(H,24,25)

InChI Key

WANWIVOSMXBHTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the piperidine ring. Common reagents used in these steps include thionyl chloride, piperidine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Key Structural Features

FeatureDescription
Thiazole Ring Contributes to biological activity and interactions with biological targets.
Piperidine Moiety Often linked to central nervous system activity.
Acetyl Group Enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit anticancer properties. For instance, thiazole-based compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific application of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid in cancer therapy remains an area of active investigation, with preliminary studies suggesting promising results.

Neurological Disorders

The piperidine structure is often associated with compounds that exhibit neuroprotective effects. Research has shown that similar piperidine derivatives can modulate neurotransmitter systems, making them potential candidates for treating conditions like anxiety and depression. Further studies are needed to evaluate the efficacy of this specific compound in such therapeutic contexts.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi. The application of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid in antimicrobial formulations could be explored based on these findings.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of thiazole derivatives for their anticancer activity against breast cancer cell lines. Among the tested compounds, those with similar structural motifs to 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers synthesized several piperidine derivatives and assessed their effects on neuronal survival under oxidative stress conditions. Compounds structurally related to 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid exhibited protective effects against neuronal cell death, indicating potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional features of the target compound with analogous piperidine-4-carboxylic acid derivatives:

Compound Name Heterocycle Substituent on Heterocycle Additional Functional Groups Key Structural Differences vs. Target Compound Potential Biological Implications
1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid (Target) Thiazole 4-(Propan-2-yl)phenyl None Reference compound High lipophilicity, potential for CNS penetration
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid Oxazole 4-(Propan-2-yl)phenyl Methyl group on oxazole Oxazole replaces thiazole; methyl adds steric bulk Reduced electron density vs. thiazole may alter binding
3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid Thiazole 4-Carbamimidoylphenyl Carbamimidoyl, carboxylic acid Extended substituent with charged groups Enhanced solubility; possible protease inhibition
1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid Thiazole Methyl None No aromatic substituent on thiazole Lower lipophilicity; reduced target specificity
1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid Oxazole Cyano, thienyl Cyano group Oxazole with electron-withdrawing cyano and thienyl groups Increased acidity; potential for covalent interactions
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid None 4-Chlorophenoxy Ether linkage Phenoxy-acetyl replaces thiazole-acetyl Altered pharmacokinetics due to halogen and ether motifs

Key Observations :

Heterocycle Impact: Thiazole (target compound) vs. Substitution on the heterocycle (e.g., methyl in or cyano in ) modulates steric and electronic properties, affecting binding and metabolic stability.

Aromatic Substituents :

  • The 4-(propan-2-yl)phenyl group in the target compound and increases lipophilicity, favoring blood-brain barrier penetration. Compounds like (methyl substituent) lack this feature, likely reducing bioavailability in CNS targets.

Functional Group Diversity: Charged groups (e.g., carbamimidoyl in ) improve solubility but may limit membrane permeability.

Linker Modifications :

  • The acetyl linker in the target compound balances flexibility and rigidity. Ether () or amide () linkers alter conformational dynamics and metabolic susceptibility.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Thiazole-based derivatives (target compound, ) exhibit higher predicted binding affinities to sulfur-sensitive targets (e.g., kinases) compared to oxazole analogs .
    • Lipophilic substituents (e.g., 4-(propan-2-yl)phenyl) correlate with improved logP values, suggesting utility in CNS drug design .
  • Synthetic Feasibility :

    • The target compound’s synthesis may face challenges in regioselective thiazole functionalization, whereas oxazole derivatives () could be more straightforward to modify .

Biological Activity

The compound 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
  • Piperidine ring : A six-membered saturated ring that enhances pharmacological properties.
  • Acetyl and carboxylic acid groups : Contributing to solubility and reactivity.

Molecular Formula

The molecular formula is C24H28N2O3SC_{24}H_{28}N_{2}O_{3}S, indicating a complex structure conducive to various interactions within biological systems.

  • Antitumor Activity :
    • Thiazole derivatives have been extensively studied for their anticancer properties. They often act by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds with thiazole rings have shown cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
  • Enzyme Inhibition :
    • The compound may exhibit inhibitory effects on poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cells. Inhibitors of PARP are particularly relevant in treating cancers with BRCA mutations .
  • Anticonvulsant Properties :
    • Some thiazole-containing compounds have demonstrated significant anticonvulsant activity, suggesting potential applications in neurological disorders .

Case Studies and Research Findings

  • Antitumor Efficacy : A study reported that thiazole-based compounds exhibited IC50 values as low as 1.61 µg/mL against specific cancer cell lines, indicating strong antiproliferative activity .
  • Synthesis and Evaluation : Research has focused on synthesizing new thiazole derivatives and evaluating their biological activities through various assays. Compounds have been tested against breast cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionIC50 Values (µg/mL)References
AntitumorInhibition of cell proliferation1.61
Enzyme InhibitionPARP inhibition3.8 (PARP1)
AnticonvulsantModulation of neurotransmitter releaseVaried

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.